

synthesis and chemical structure of 1,3-Dipropyl-8-p-sulfophenylxanthine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,3-Dipropyl-8-p-sulfophenylxanthine
Cat. No.:	B014053

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Chemical Structure of **1,3-Dipropyl-8-p-sulfophenylxanthine**

Introduction: Unveiling a Key Adenosine Receptor Antagonist

1,3-Dipropyl-8-p-sulfophenylxanthine, commonly abbreviated as DPSPX or PSB-1115, is a potent and water-soluble antagonist of adenosine receptors.^[1] Its structure is a derivative of xanthine, a purine base found in various bodily tissues and fluids. The strategic placement of propyl groups at the N1 and N3 positions and a p-sulfophenyl moiety at the C8 position confers specific pharmacological properties, making it a valuable tool in scientific research. Notably, DPSPX has been utilized in studies to investigate the physiological roles of adenosine, including its effects on blood pressure and cellular growth.^[2]

This guide provides a comprehensive overview of the chemical architecture of DPSPX and a detailed examination of its synthetic pathway. It is designed for researchers and professionals in drug development, offering field-proven insights into the rationale behind the synthetic strategy and the methods for its structural verification.

Part 1: The Chemical Architecture of DPSPX

The identity of **1,3-Dipropyl-8-p-sulfophenylxanthine** is defined by its unique three-dimensional arrangement of atoms. The core of the molecule is a xanthine scaffold, a bicyclic system composed of a pyrimidine ring fused to an imidazole ring.

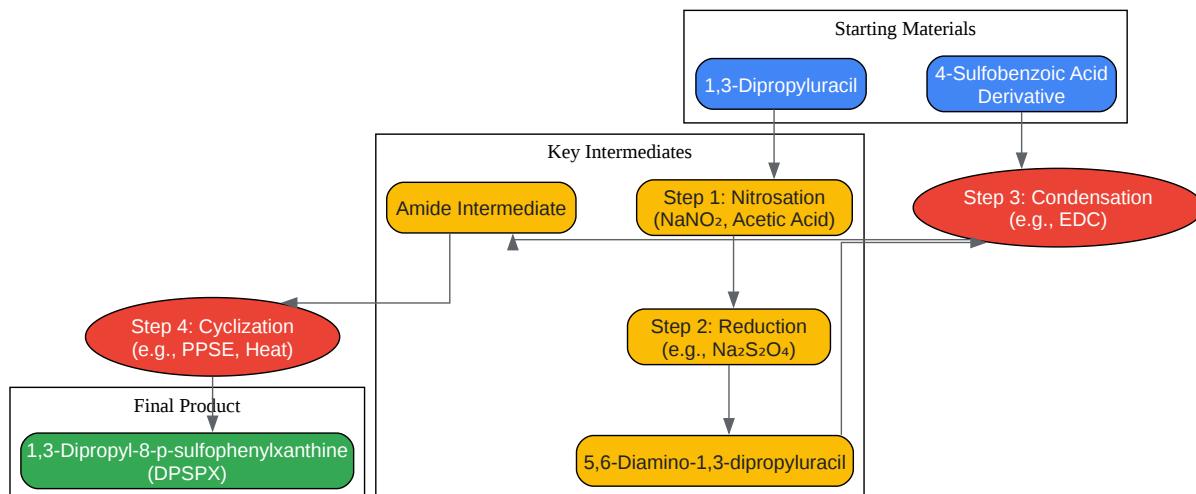
The key substitutions that define DPSPX are:

- **N1 and N3 Positions:** Two n-propyl groups are attached to the nitrogen atoms at positions 1 and 3 of the pyrimidine portion of the xanthine ring.
- **C8 Position:** A phenyl group, substituted at its para-position with a sulfonic acid group (-SO₃H), is attached to the carbon atom at position 8 of the imidazole ring.

This combination of lipophilic propyl groups and a highly polar, acidic sulfophenyl group results in a molecule with specific receptor binding affinities and physicochemical properties.

Structural and Physicochemical Data Summary

The fundamental properties and identifiers of DPSPX are crucial for its application in research and are summarized below.


Property	Value	Reference(s)
CAS Number	89073-57-4	[1]
Molecular Formula	C ₁₇ H ₂₀ N ₄ O ₅ S	[1]
Molecular Weight	392.43 g/mol	[3]
IUPAC Name	4-(1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid	[3]
Appearance	White powder	
Melting Point	>300°C	[3]
Solubility	DMSO: 5 mg/mL	
SMILES String	CCCN1C(=O)N(CCC)c2nc([nH]c2C1=O)-c3ccc(cc3)S(=O)(=O)=O	
InChI Key	IWALGNIFYOBRKC-UHFFFAOYSA-N	[3]

Part 2: Synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine

The synthesis of 8-substituted xanthine derivatives like DPSPX is a multi-step process that typically follows the principles of the Traube purine synthesis.[\[4\]](#) This classical approach involves the construction of the purine ring system from a substituted pyrimidine precursor, specifically a 5,6-diaminouracil. The imidazole ring is then formed by condensation with a suitable carboxylic acid derivative, followed by cyclization.

The overall synthetic strategy can be visualized as a convergent process where two key intermediates, 5,6-diamino-1,3-dipropyluracil and a derivative of 4-sulfobenzoic acid, are prepared separately and then combined to yield the final product.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for DPSPX from key precursors.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis based on established methods for preparing 8-sulfophenylxanthine derivatives.[5][6][7]

Step 1: Synthesis of 5-Nitroso-1,3-dipropyl-6-aminouracil

- **Rationale:** This initial step introduces a nitrogen-containing functional group at the C5 position of the uracil ring, which is a necessary precursor to the 5-amino group required for the final cyclization. Nitrosation is a standard method for this transformation.
- **Procedure:**

- Suspend 1,3-dipropyl-6-aminouracil in a mixture of water and acetic acid.
- Cool the suspension to 0-5°C in an ice bath with continuous stirring.
- Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO_2).
- Maintain the temperature below 10°C throughout the addition.
- Stir the resulting mixture for 1-2 hours at low temperature.
- Collect the precipitated purple solid (the 5-nitroso derivative) by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of 5,6-Diamino-1,3-dipropyluracil

- Rationale: The 5-nitroso group is reduced to a primary amine to create the 5,6-diamino arrangement. This diamine is the key nucleophile that will react with the carboxylic acid derivative in the next stage. Sodium dithionite is a common and effective reducing agent for this purpose.[\[8\]](#)
- Procedure:
 - Suspend the dried 5-nitroso-1,3-dipropyl-6-aminouracil from the previous step in hot water.
 - Heat the suspension to approximately 80-90°C.
 - Add sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) portion-wise until the purple color of the suspension disappears, indicating the completion of the reduction.
 - Cool the reaction mixture in an ice bath to precipitate the product.
 - Collect the solid 5,6-diamino-1,3-dipropyluracil by filtration, wash with cold water, and dry thoroughly under vacuum. This intermediate is often sensitive to air and should be used promptly.

Step 3: Condensation with 4-(m-nitrophenoxy)sulfonylbenzoic acid

- Rationale: This step forms an amide bond between the 5-amino group of the diaminouracil and the carboxylic acid group of the phenylsulfonate precursor. A protecting group, such as a nitrophenyl ester, is used for the sulfonic acid to improve its stability and handling during the synthesis.^{[5][6]} A carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed as a coupling agent to activate the carboxylic acid for amide formation.^[7]

- Procedure:

- Dissolve 5,6-diamino-1,3-dipropyluracil, 4-(m-nitrophenoxy)sulfonic acid, and EDC in an anhydrous solvent like methanol or DMF.
 - Stir the mixture at room temperature for 12-24 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, remove the solvent under reduced pressure.
 - Purify the resulting amide intermediate, typically by recrystallization or column chromatography.

Step 4: Cyclization to form the Protected Xanthine

- Rationale: The final ring-closing step forms the imidazole portion of the xanthine core. This intramolecular condensation is a dehydration reaction, which is effectively promoted by heating in the presence of a strong dehydrating agent. Polyphosphoric acid trimethylsilyl ester (PPSE) is an excellent reagent for this purpose, facilitating cyclization under relatively mild conditions.^{[5][7]}

- Procedure:

- Heat the purified amide intermediate with PPSE.
 - The reaction is typically performed at elevated temperatures (e.g., 150-170°C) for several hours.^[7]
 - After cooling, the reaction mixture is treated with water or an aqueous base to quench the PPSE and precipitate the product.

- The solid product, the nitrophenyl-protected DPSPX, is collected by filtration and washed.

Step 5: Deprotection to Yield DPSPX

- Rationale: The final step is the removal of the nitrophenyl protecting group to reveal the free sulfonic acid. This hydrolysis is achieved under strongly basic conditions.[5][6]
- Procedure:
 - Dissolve the protected xanthine in a suitable solvent and treat with a strong aqueous base, such as sodium hydroxide.
 - Heat the mixture to facilitate the hydrolysis of the sulfonate ester.
 - After the reaction is complete, cool the solution and carefully acidify with an acid (e.g., HCl) to precipitate the final product, **1,3-Dipropyl-8-p-sulfophenylxanthine**.
 - Collect the final product by filtration, wash with water to remove salts, and dry under vacuum.

Part 3: Structural Verification and Data

The identity and purity of the synthesized DPSPX must be confirmed through rigorous analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the presence of the propyl groups, the phenyl ring with its specific substitution pattern, and the overall xanthine structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact mass measurement, confirming the molecular formula $\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_5\text{S}$.
- Elemental Analysis: This technique determines the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.
- X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction can be performed to determine the precise bond lengths, angles, and three-dimensional conformation of the molecule in the solid state.[9]

Conclusion

1,3-Dipropyl-8-p-sulfophenylxanthine is a pharmacologically significant molecule whose synthesis relies on the foundational principles of purine chemistry. The Traube synthesis provides a reliable framework for its construction, beginning with a substituted uracil and culminating in a targeted condensation and cyclization to form the 8-substituted xanthine core. The use of protecting groups for the sulfonic acid moiety is a key consideration for achieving high yields and purity. Through the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently prepare and validate this important chemical probe for advancing the study of adenosine receptor pharmacology.

References

- Recent Advances in the Synthesis of Xanthines: A Short Review - PMC. (2022, November 8). PubMed Central. [\[Link\]](#)
- Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatiz
- Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC. (n.d.). NIH. [\[Link\]](#)
- Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability. (2004, October 14). PubMed. [\[Link\]](#)
- Preparation, Properties, Reactions, and Adenosine Receptor Affinities of Sulfophenylxanthine Nitrophenyl Esters: Toward the Development of Sulfonic Acid Prodrugs with Peroral Bioavailability. (2004, September 21).
- Synthesis of Xanthine Derivatives by Ring Closure Reaction. (n.d.).
- (PDF) Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. (2006, August 7).
- Xanthine: Synthetic Strategy And Biological Activity. (2021, November 25). Biointerface Research in Applied Chemistry. [\[Link\]](#)
- Synthesis of 1,3-Dipropyl-8-(1-hydroxycyclopent-3-yl)xanthine. (n.d.). PrepChem.com. [\[Link\]](#)
- 1,3-dipropyl-8-phenylxanthine (C17H20N4O2). (n.d.). PubChemLite. [\[Link\]](#)
- Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC. (2007, March 2). NIH. [\[Link\]](#)
- Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension. (1991, March). Naunyn-Schmiedeberg's Archives of Pharmacology. [\[Link\]](#)
- Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX). (2007, June).
- Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine

A1 and A2 receptors in rat brain tissue. (1987, November 15). PubMed. [\[Link\]](#)

- 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine. (n.d.). PubChem. [\[Link\]](#)
- 8-Cyclopentyl-1,3-dipropylxanthine (D PCPX) a selective high affinity antagonist radioligand for A1 adenosine receptors. (1987). SpringerLink. [\[Link\]](#)
- Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX). (2007, June 1). PubMed. [\[Link\]](#)
- Solid-Phase Synthesis of 1,3,7,8-Tetrasubstituted Xanthine Derivatives on Traceless Solid Support | Request PDF. (2009, August).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. d-nb.info [d-nb.info]
- 9. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synthesis and chemical structure of 1,3-Dipropyl-8-p-sulfophenylxanthine.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014053#synthesis-and-chemical-structure-of-1-3-dipropyl-8-p-sulfophenylxanthine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com